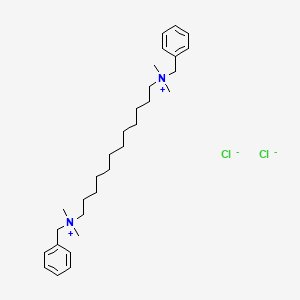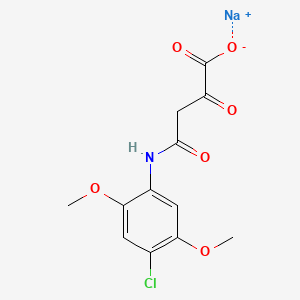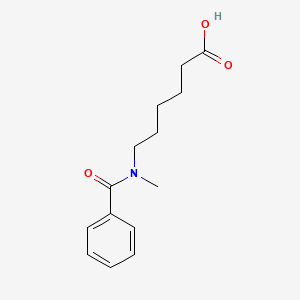
Calcium dichromium tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium dichromium tetraoxide is an inorganic compound with the chemical formula CaCr₂O₄. It is a solid material that ranges in color from colorless to pale yellow. This compound is known for its strong oxidizing properties and is insoluble in water but can dissolve in acidic solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium dichromium tetraoxide can be synthesized through a high-temperature solid-state reaction between chromium trioxide and calcium hydroxide. The reaction typically occurs at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of chromium trioxide with calcium hydroxide under high-temperature conditions. The process requires careful handling due to the toxic nature of chromium compounds .
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can participate in various oxidation reactions.
Reduction: It can be reduced under specific conditions to form other chromium-containing compounds.
Substitution: This compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates and reducing agents. Conditions often involve acidic or basic environments.
Reduction Reactions: Reducing agents such as hydrogen gas or metals like zinc can be used.
Substitution Reactions: Various nucleophiles can be employed under controlled conditions.
Major Products Formed:
Oxidation: Products typically include oxidized organic compounds and reduced chromium species.
Reduction: Products include lower oxidation state chromium compounds.
Substitution: Products vary depending on the substituents used in the reaction.
Wissenschaftliche Forschungsanwendungen
Calcium dichromium tetraoxide has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its strong oxidizing properties.
Biology: Investigated for its potential effects on biological systems, particularly in oxidative stress studies.
Medicine: Explored for its potential use in medical treatments involving oxidative processes.
Industry: Utilized as a pigment in ceramics and glass manufacturing due to its color properties
Wirkmechanismus
The mechanism of action of calcium dichromium tetraoxide involves its strong oxidizing properties. It can transfer oxygen atoms to other compounds, leading to oxidation reactions. The molecular targets include various organic and inorganic substrates, and the pathways involved are primarily oxidative in nature .
Vergleich Mit ähnlichen Verbindungen
Chromium trioxide (CrO₃): A strong oxidizing agent used in similar applications.
Calcium chromate (CaCrO₄): Another chromium-containing compound with oxidizing properties.
Uniqueness: Calcium dichromium tetraoxide is unique due to its specific combination of calcium and chromium in the tetraoxide form, providing distinct properties and applications compared to other chromium compounds .
Eigenschaften
CAS-Nummer |
12013-31-9 |
|---|---|
Molekularformel |
CaCr2O4 |
Molekulargewicht |
208.07 g/mol |
IUPAC-Name |
calcium;chromium(3+);oxygen(2-) |
InChI |
InChI=1S/Ca.2Cr.4O/q+2;2*+3;4*-2 |
InChI-Schlüssel |
BJERPMZDFXIDHX-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[Ca+2].[Cr+3].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)




